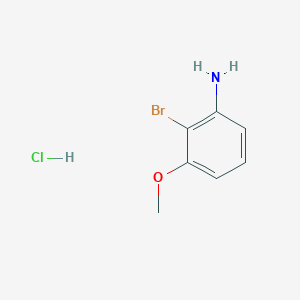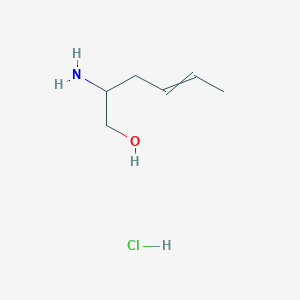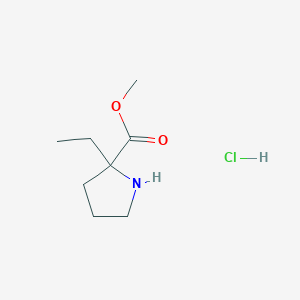
2-溴-3-甲氧基苯胺盐酸盐
描述
2-Bromo-3-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-methoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢和生物途径
大鼠体内代谢对与2-溴-3-甲氧基苯胺盐酸盐结构相关的4-溴-2,5-二甲氧基苯乙胺(2C-B)在大鼠体内代谢进行了研究。鉴定了各种代谢物,表明大鼠体内存在两种代谢途径。这项研究可以为类似化合物的代谢命运提供见解 (Kanamori et al., 2002)。
合成和抗肿瘤活性合成了一种新型的2-氨基-4-(3'-溴-4'-甲氧基苯基)-8-氯-11H-嘧啶并[4,5-a]咔唑,与2-溴-3-甲氧基苯胺盐酸盐结构相似,并显示出显著的体外抗肿瘤活性。这种化合物是一系列新型杂环化的咔唑化合物之一,显示出对癌细胞增殖具有良好的治疗潜力 (Murali et al., 2017)。
化学合成和应用
离子液体中的合成介绍了在离子液体中合成2-溴-4-甲氧基苯胺的方法,与2-溴-3-甲氧基苯胺盐酸盐密切相关。该过程展示了良好的产率、简单的操作和环境友好性等优点。这种方法突显了以更环保的方式合成相关化合物的潜力 (Yu-fei, 2011)。
离子液体中6-羟基-1H-喹啉-2-酮的合成另一项研究探讨了从对甲氧基苯胺经溴化开始,在离子液体中合成6-羟基-1H-喹啉-2-酮的过程。这个过程涉及到与合成2-溴-3-甲氧基苯胺盐酸盐类似的步骤,强调了离子液体在合成中的多功能性和实用性 (Chang-chun, 2010)。
作为缓蚀剂的应用合成了N-[(3-溴-2-甲基硫代苯-5-基)亚甲基]-4-甲氧基苯胺,类似于2-溴-3-甲氧基苯胺盐酸盐,并将其用作锌金属在盐酸溶液中的缓蚀剂。这表明了类似结构化合物在工业应用中,特别是在缓蚀方面的潜力 (Assad et al., 2015)。
作用机制
Target of Action
The primary targets of 2-Bromo-3-methoxyaniline hydrochloride are currently unknown . This compound is a derivative of aniline, which is a building block in the synthesis of a wide variety of compounds . Therefore, its targets could potentially be diverse depending on the specific context of its use.
Mode of Action
As an aniline derivative, it may participate in various chemical reactions such as nucleophilic substitution . The bromo and methoxy groups on the aniline ring could potentially influence its reactivity and interaction with other molecules.
Result of Action
The molecular and cellular effects of 2-Bromo-3-methoxyaniline hydrochloride’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2-Bromo-3-methoxyaniline hydrochloride .
生化分析
Biochemical Properties
2-Bromo-3-methoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering their conformation, thereby affecting their catalytic activity.
Cellular Effects
The effects of 2-Bromo-3-methoxyaniline hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-Bromo-3-methoxyaniline hydrochloride exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methoxyaniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the stability of 2-Bromo-3-methoxyaniline hydrochloride can vary depending on the experimental conditions, such as temperature and pH . Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that prolonged exposure to 2-Bromo-3-methoxyaniline hydrochloride can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methoxyaniline hydrochloride can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes. These effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-Bromo-3-methoxyaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate specific enzymes involved in the metabolism of amino acids or other biomolecules . These interactions can lead to changes in the concentrations of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Bromo-3-methoxyaniline hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of 2-Bromo-3-methoxyaniline hydrochloride within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Bromo-3-methoxyaniline hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression.
属性
IUPAC Name |
2-bromo-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJMMIUMGYNXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67853-38-7 | |
| Record name | Benzenamine, 2-bromo-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67853-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-3-methoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





methanone hydrobromide](/img/structure/B1379280.png)

![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)

![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)






